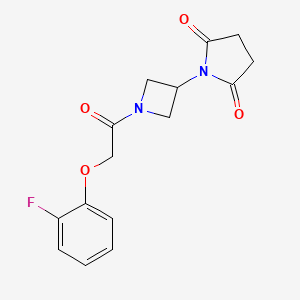

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine ring substituted with a 2-fluorophenoxy acetyl group. This structural architecture combines a rigid azetidine scaffold with the electron-withdrawing properties of the fluorophenoxy moiety, which may enhance metabolic stability and target affinity.

Properties

IUPAC Name |

1-[1-[2-(2-fluorophenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4/c16-11-3-1-2-4-12(11)22-9-15(21)17-7-10(8-17)18-13(19)5-6-14(18)20/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNFNHZANNGWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the fluorophenoxyacetyl intermediate. This intermediate is then reacted with azetidine and subsequently with pyrrolidine-2,5-dione under controlled conditions. Common reagents used in these reactions include bases such as sodium hydride and solvents like dimethylformamide (DMF). The reaction conditions often require precise temperature control and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridine-Containing Derivatives

Mannich bases such as 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (Figure 5, ) exhibit moderate antimicrobial activity against E. coli, B. subtilis, and fungal strains.

Aryloxy-Substituted Pyrrolidine-2,5-diones

Compounds like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione (Figure 61a, ) demonstrate potent GABA-transaminase inhibition (IC50 = 5.2 mM), relevant to anticonvulsant activity. The target compound’s 2-fluorophenoxy group may enhance lipophilicity and blood-brain barrier penetration compared to bromophenyl or salicylaldehyde substituents.

Sulfur-Containing Analogs

3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione (Catalog No. 3B3-006513, ) introduces a sulfanyl group, which may improve solubility but reduce metabolic stability compared to the target compound’s acetyl-azetidine linkage.

Physicochemical and Pharmacokinetic Properties

Key molecular properties influencing oral bioavailability include:

- Rotatable bonds: The target compound has ~6–8 rotatable bonds (azetidine-acetyl linkage, fluorophenoxy group), below the threshold of 10 associated with good bioavailability .

- Polar surface area (PSA): Estimated PSA is ~90–110 Ų (contributed by the dione oxygen and fluorophenoxy group), within the ≤140 Ų criterion for high oral absorption .

In contrast, 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione () has a long alkyl chain, increasing rotatable bond count (≥12) and PSA, likely reducing permeation rates .

Data Tables

Table 1. Structural and Bioactivity Comparison

Table 2. Molecular Properties

*Estimated based on structural analogs.

Biological Activity

1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known by its CAS number 1795422-53-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and antimicrobial effects.

- Molecular Formula : C15H15FN2O4

- Molecular Weight : 306.29 g/mol

- CAS Number : 1795422-53-5

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit strong antimicrobial properties. For instance, derivatives containing the azetidine and pyrrolidine rings have shown effectiveness against a range of pathogens, particularly Gram-positive bacteria. The presence of the fluorophenoxy group is believed to enhance lipophilicity, contributing to improved membrane penetration and bioactivity.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 8 µg/mL |

| 2 | Escherichia coli | 16 µg/mL |

| 3 | Pseudomonas aeruginosa | 32 µg/mL |

Note: Values are illustrative based on similar compounds in literature.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that while some derivatives exhibit significant cytotoxic effects, others maintain low toxicity levels. The evaluation typically involves MTT assays to assess cell viability after exposure to varying concentrations of the compound.

Table 2: Cytotoxicity Results in L929 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 6 | 110 |

| 12 | 120 |

| 25 | 95 |

| 50 | 85 |

| 100 | 70 |

Data indicates that lower concentrations tend to promote cell viability.

The mechanism underlying the biological activity of this compound may involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.

- Disruption of Membrane Integrity : The lipophilic nature allows for interaction with lipid membranes, leading to increased permeability and eventual cell lysis.

Case Studies

Several studies have focused on related compounds that provide insights into the potential applications of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of similar azetidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a promising inhibitory effect at low concentrations, suggesting potential for clinical applications in treating resistant infections.

-

Cytotoxicity Assessment in Cancer Cells :

- Research involving pyrrolidine derivatives demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with minimal side effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1-(2-(2-Fluorophenoxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization of azetidine precursors and functionalization of the pyrrolidine-2,5-dione core. Key steps include:

- Azetidine ring formation : Use of DMF as a solvent and potassium carbonate as a base for nucleophilic substitution (e.g., fluorophenoxy acetylation) at elevated temperatures (~150°C) .

- Pyrrolidine-2,5-dione coupling : Employ coupling agents like EDC/HOBt for amide bond formation between azetidine and pyrrolidine moieties under inert conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (>95%) and confirm structure via H/C NMR .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : H NMR identifies protons on the azetidine (δ 3.3–3.5 ppm) and fluorophenoxy (δ 6.8–7.2 ppm) groups. C NMR confirms carbonyl (C=O) resonances at ~170–180 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (e.g., [M+H] at m/z 349.1) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding bioactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated to enhance acetylcholinesterase (AChE) inhibition?

- Methodology :

- Derivative synthesis : Modify the fluorophenoxy group (e.g., replace F with Cl, OCH) or pyrrolidine-dione substituents .

- In vitro assays : Use Ellman’s method to measure AChE inhibition (IC values). Compare activity across derivatives to identify key functional groups .

- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with AChE’s catalytic site. Validate with mutagenesis studies .

Q. How can discrepancies in reported biological activity data (e.g., IC variability) be resolved?

- Methodology :

- Standardize assay conditions : Control pH, temperature, and enzyme source (e.g., human vs. electric eel AChE) .

- Dose-response curves : Use ≥3 independent experiments with triplicate measurements to calculate mean ± SEM. Apply ANOVA to assess significance .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC = −log(IC)) to identify outliers .

Q. What strategies improve solubility and stability for in vivo pharmacokinetic studies?

- Methodology :

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce ester or amide prodrug moieties to increase lipophilicity and metabolic stability .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS .

Q. How can enantiomeric resolution be achieved if stereocenters are present?

- Methodology :

- Chiral chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases .

- Stereoselective synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during azetidine ring formation to control stereochemistry .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What computational approaches predict off-target interactions or toxicity risks?

- Methodology :

- Pharmacophore modeling : Use Schrödinger’s Phase to identify potential off-target binding (e.g., kinases, GPCRs) .

- Toxicity prediction : Apply ADMET predictors (e.g., ProTox-II) to assess hepatotoxicity, mutagenicity, and CYP inhibition .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns to evaluate target selectivity .

Data Contradiction and Optimization

Q. How should conflicting data on metabolic stability be addressed?

- Methodology :

- Microsomal assays : Compare human liver microsome (HLM) vs. rodent S9 fractions under identical conditions (NADPH cofactor, 37°C) .

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites and correlate with species-specific enzyme expression .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Methodology :

- Quality-by-Design (QbD) : Optimize reaction parameters (temperature, solvent ratio) using DOE software (e.g., MODDE®) .

- In-process controls (IPC) : Monitor intermediates via TLC or inline IR spectroscopy to ensure consistency .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.